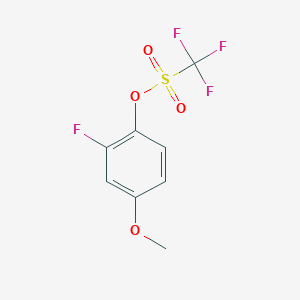
2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F4O4S and a molecular weight of 274.19 g/mol . It is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-fluoro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学研究应用
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is used in various scientific research applications, including:
Organic synthesis: As a reagent for introducing the trifluoromethanesulphonate group into organic molecules.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material science: In the development of advanced materials with specific properties.
Biological studies: As a probe for studying enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic transformations and biological studies to modify target molecules and study their interactions .
相似化合物的比较
Similar Compounds
4-Methoxyphenyl trifluoromethanesulphonate: Similar structure but lacks the fluoro group.
2-Fluoro-4-methylphenyl trifluoromethanesulphonate: Similar structure but has a methyl group instead of a methoxy group.
2-Fluoro-4-chlorophenyl trifluoromethanesulphonate: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is unique due to the presence of both fluoro and methoxy groups, which impart distinct chemical properties. The fluoro group increases the compound’s reactivity and stability, while the methoxy group enhances its solubility and ability to participate in various chemical reactions .
生物活性
2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate, a compound characterized by its trifluoromethanesulfonate functional group attached to a fluorinated aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in drug development.
The molecular formula of this compound is CHFOS, with a molecular weight of approximately 274.19 g/mol. The presence of both fluorine and methoxy groups significantly influences its chemical behavior and reactivity, enhancing lipophilicity and metabolic stability, which are critical for bioactivity.
Pharmacological Potential
- Antitumor Activity : Compounds similar to this compound have been investigated for their antitumor properties. For instance, derivatives that share structural features have demonstrated significant inhibitory effects on cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Interaction : The compound's trifluoromethanesulfonate group enhances its electrophilic character, making it a valuable intermediate in nucleophilic substitution reactions. This property is crucial for designing inhibitors targeting specific enzymes involved in disease pathways.
Synthesis Methods
Synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available fluorinated phenols.
- Triflation Reaction : The key step involves the reaction of the phenolic compound with trifluoromethanesulfonic anhydride in the presence of a base to form the corresponding triflate.
- Purification : The product is purified through standard techniques such as recrystallization or chromatography.
Case Studies
Several studies have explored related compounds and their biological activities:
These case studies highlight the potential of fluorinated compounds in developing new therapeutic agents.
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes and receptors. Detailed studies on binding affinity and molecular interactions are essential to elucidate its full mechanism of action.
属性
分子式 |
C8H6F4O4S |
|---|---|
分子量 |
274.19 g/mol |
IUPAC 名称 |
(2-fluoro-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI 键 |
XELWCBVAXIEQLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















